N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the nitration of a triazole ring followed by acetylation and subsequent coupling with a phenylacetamide derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogens and other electrophiles can be introduced using Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular pathways, leading to the desired therapeutic effects. The nitro group can participate in redox reactions, while the triazole ring can interact with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide: shares similarities with other nitro-triazole derivatives.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also exhibit anticancer properties.
p-Nitropyrazole-1,3,4-triazole framework: Known for their energetic material properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C12H11N5O4 |
---|---|
Molecular Weight |
289.25g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11N5O4/c1-8(18)9-2-4-10(5-3-9)14-11(19)6-16-7-13-12(15-16)17(20)21/h2-5,7H,6H2,1H3,(H,14,19) |
InChI Key |
BFJINKWPRYFWDA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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